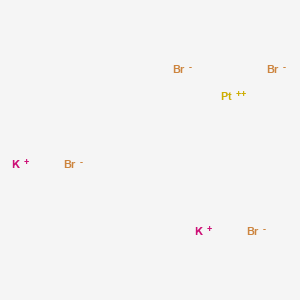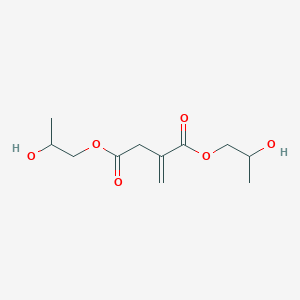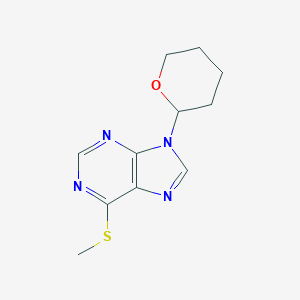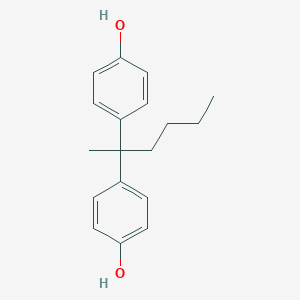
4,4/'-(1-Methylpentylidene)bisphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4/'-(1-Methylpentylidene)bisphenol', also known as BisMP, is an organic compound that belongs to the family of bisphenols. It is a colorless solid material with a molecular formula of C23H28O2. BisMP is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
4,4/'-(1-Methylpentylidene)bisphenol has been shown to act as an estrogen receptor agonist, which means that it can bind to the estrogen receptor and mimic the effects of estrogen in the body. The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves the activation of the estrogen receptor signaling pathway, which regulates various physiological processes, such as cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
4,4/'-(1-Methylpentylidene)bisphenol has been shown to have various biochemical and physiological effects, such as the stimulation of cell growth, the induction of cell differentiation, and the inhibition of cell apoptosis. It has also been shown to affect the expression of various genes, such as the genes involved in the regulation of cell cycle progression, DNA repair, and oxidative stress response.
Avantages Et Limitations Des Expériences En Laboratoire
4,4/'-(1-Methylpentylidene)bisphenol has several advantages for lab experiments, such as its high purity, good solubility in organic solvents, and low toxicity. However, it also has some limitations, such as its high cost, limited availability, and potential environmental impacts.
Orientations Futures
There are several future directions for the research on 4,4/'-(1-Methylpentylidene)bisphenol. One direction is to study its potential applications in the fields of biomedicine and materials science. 4,4/'-(1-Methylpentylidene)bisphenol has been shown to have potential applications in the development of drug delivery systems, tissue engineering scaffolds, and electronic materials. Another direction is to study its environmental impacts and develop strategies to reduce its potential risks to human health and the environment. Finally, further studies are needed to elucidate the mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol and its potential effects on human health.
Méthodes De Synthèse
4,4/'-(1-Methylpentylidene)bisphenol can be synthesized through the reaction between 4,4/'-dihydroxydiphenylmethane and 1-methylpent-2-en-1-one. The reaction is catalyzed by a base, such as potassium carbonate, and carried out at a high temperature. The product is then purified through recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst.
Applications De Recherche Scientifique
4,4/'-(1-Methylpentylidene)bisphenol has been widely used in scientific research due to its unique properties, such as its high thermal stability, good solubility in organic solvents, and low toxicity. It has been used as a monomer in the synthesis of various polymers, such as polycarbonates, polyesters, and polyurethanes. 4,4/'-(1-Methylpentylidene)bisphenol has also been used as a crosslinking agent in the preparation of epoxy resins and as a reactive diluent in the formulation of UV-curable coatings.
Propriétés
Numéro CAS |
14007-30-8 |
|---|---|
Nom du produit |
4,4/'-(1-Methylpentylidene)bisphenol |
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)hexan-2-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-4-13-18(2,14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4,13H2,1-2H3 |
Clé InChI |
ZQTPHEAGPRFALE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canonique |
CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonymes |
4,4'-(1-methylpentylidene)bisphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



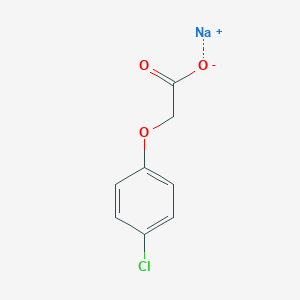
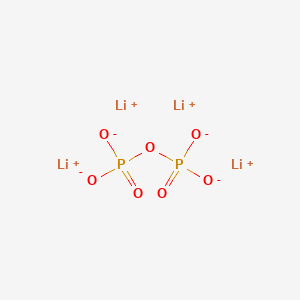
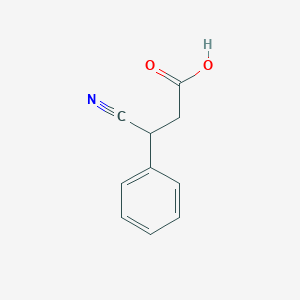
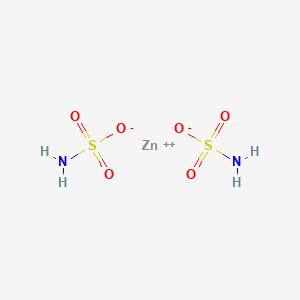
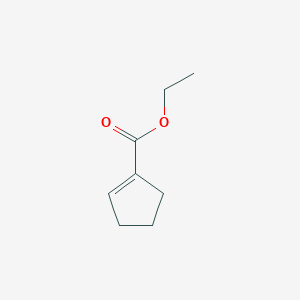
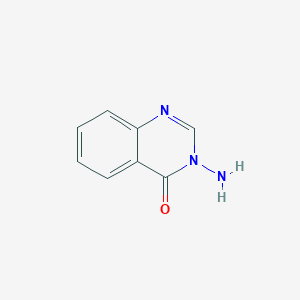
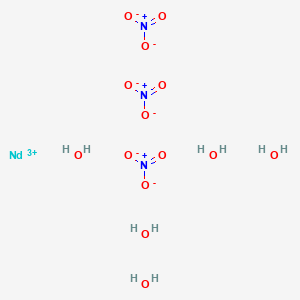
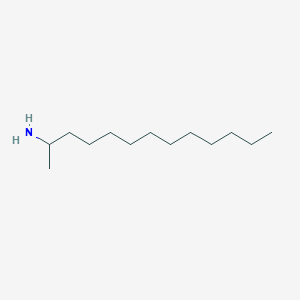
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
